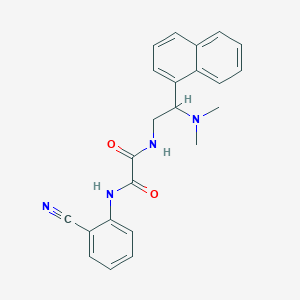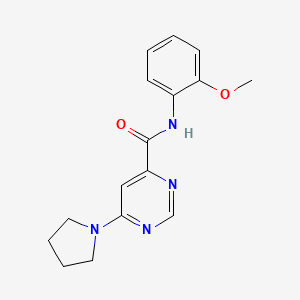
N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential therapeutic applications. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Antiprotozoal Agents
Research has identified derivatives of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as potent antiprotozoal agents. These compounds have shown strong DNA affinities and demonstrated in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasites responsible for sleeping sickness and malaria, respectively. The study highlighted the synthesis of diamidines and prodrugs that offered promising therapeutic options against protozoal infections (Ismail et al., 2004).
Cytotoxicity Against Cancer Cells
Another aspect of the research on N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide derivatives involves their cytotoxic activity. Compounds synthesized from similar structures have been evaluated for their cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the understanding of how structural modifications can influence the cytotoxic potential of these compounds, potentially offering insights into new cancer therapies (Hassan et al., 2014).
Antiviral Activity
Derivatives have also been explored for their antiviral properties, specifically against DNA viruses such as herpes simplex virus type 1 and type 2, and retroviruses including human immunodeficiency virus. This research underscores the potential of these compounds in the development of new antiviral drugs. The studies reveal that specific substitutions on the pyrimidine ring can significantly impact their antiviral activity, guiding future drug design (Hocková et al., 2003).
Analgesic Agents
Additionally, research on N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide derivatives includes their potential as analgesic agents. The synthesis of novel compounds from related structures has shown promising results in analgesic activity, indicating the potential application of these compounds in pain management (Abu‐Hashem et al., 2020).
Antifungal Activity
Research into the antifungal activity of some new pyrido[2,3-d]pyrimidine derivatives, including compounds synthesized from N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, has demonstrated significant potential. These studies offer a pathway toward the development of new antifungal agents, showcasing the versatility of this compound's derivatives in addressing a variety of fungal infections (Hanafy, 2011).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-14-7-3-2-6-12(14)19-16(21)13-10-15(18-11-17-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAICBRBTMZOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466181.png)
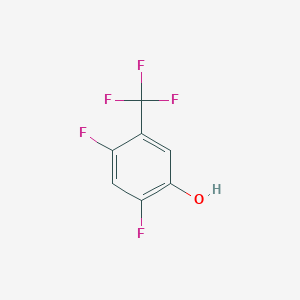
![3-[(2,4-dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466185.png)
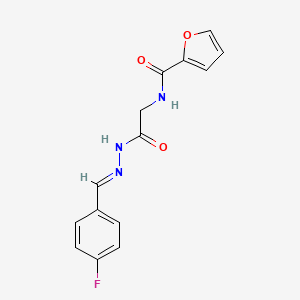
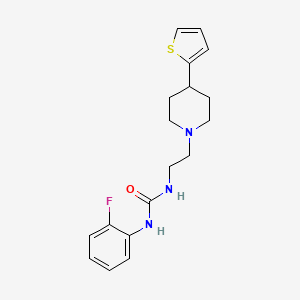

![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2466195.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)
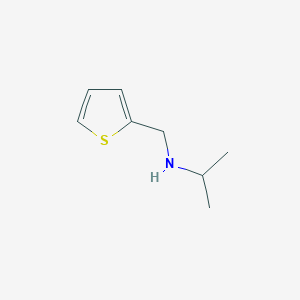
![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)
